molecular formula C13H16ClNO2 B6197944 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride CAS No. 2680533-51-9

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride

Cat. No.: B6197944
CAS No.: 2680533-51-9
M. Wt: 253.7
InChI Key:
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Description

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydropyridines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride typically involves the reaction of benzylamine with a suitable precursor under controlled conditions. One common method involves the use of a cyclization reaction where benzylamine reacts with a ketone or aldehyde in the presence of a catalyst to form the tetrahydropyridine ring. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated tetrahydropyridine derivatives .

Scientific Research Applications

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is thought to influence neurotransmitter systems and other cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

    1-benzyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in organic synthesis and medicinal chemistry.

Uniqueness

1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride is unique due to its specific structure and potential biological activities. Unlike MPTP, which is primarily known for its neurotoxicity, this compound is being explored for its therapeutic potential and diverse applications in scientific research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride involves the reduction of 1-benzyl-3-pyridinecarboxylic acid to 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid followed by the formation of the hydrochloride salt.", "Starting Materials": [ "1-benzyl-3-pyridinecarboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "1. Dissolve 1-benzyl-3-pyridinecarboxylic acid in ethanol.", "2. Add sodium borohydride to the solution and stir for several hours at room temperature.", "3. Add hydrochloric acid to the reaction mixture to adjust the pH to around 2.", "4. Extract the product with ethyl acetate.", "5. Concentrate the ethyl acetate extract to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid.", "6. Dissolve the product in water and add hydrochloric acid to form the hydrochloride salt.", "7. Isolate the product by filtration and wash with water.", "8. Dry the product under vacuum to obtain 1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid hydrochloride." ] }

CAS No.

2680533-51-9

Molecular Formula

C13H16ClNO2

Molecular Weight

253.7

Purity

95

Origin of Product

United States

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